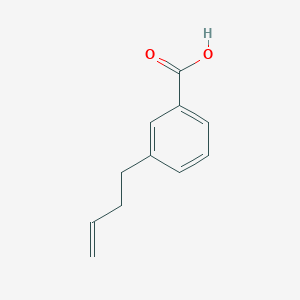

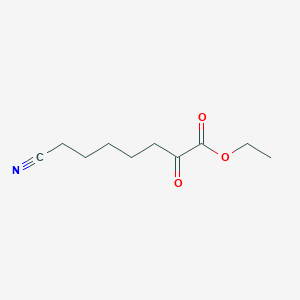

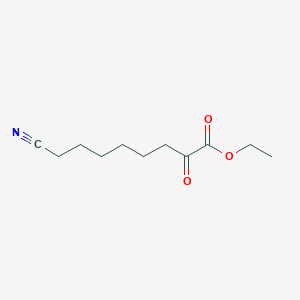

Ethyl 8-cyano-2-oxooctanoate

カタログ番号 B1323744

CAS番号:

890097-93-5

分子量: 211.26 g/mol

InChIキー: PZKAFLBPUXGDIP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

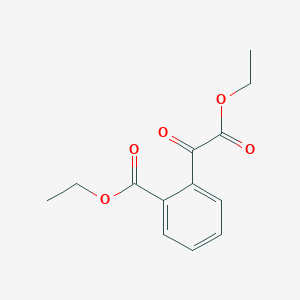

Ethyl 8-cyano-2-oxooctanoate, also known as ethyl 4-cyanocrotonate or ethyl cyano(2-oxooctanoate), is a chemical compound that belongs to the class of cyanoesters. It has a molecular weight of 211.26 .

Molecular Structure Analysis

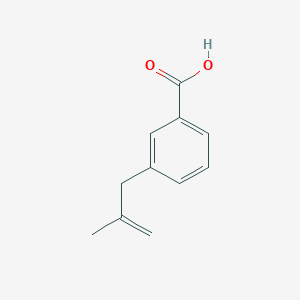

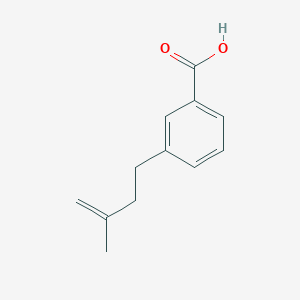

The molecular formula of Ethyl 8-cyano-2-oxooctanoate is C11H17NO3 . The InChI code is 1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-cyano-2-oxooctanoate are not fully detailed in the available resources. It has a molecular weight of 211.26 .科学的研究の応用

1. Synthesis of Highly Substituted Tetrahydroquinolines

- Application Summary: Ethyl 8-cyano-2-oxooctanoate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

- Methods of Application: The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

- Results or Outcomes: This method offers a rapid and highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents. Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity .

2. Preparation of Coumarins

- Application Summary: Ethyl 8-cyano-2-oxooctanoate is employed as a starting material for the preparation of coumarins via Knoevenagel condensation .

- Methods of Application: The Knoevenagel condensation reaction is used to prepare coumarin-3-carboxylate ester or 3-cyancoumarin .

- Results or Outcomes: The use of ethyl 8-cyano-2-oxooctanoate in this reaction can yield two different products, providing a versatile method for the synthesis of coumarin derivatives .

3. Multicarbon Building Block

- Application Summary: Ethyl acetoacetate, a compound similar to Ethyl 8-cyano-2-oxooctanoate, is used as a building block in organic synthesis . The protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .

- Methods of Application: Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . A subsequent thermal decarboxylation is also possible .

- Results or Outcomes: The dianion of ethylacetoacetate is a useful building block, except that the electrophile adds to the terminal carbon .

4. Synthesis of Tetrahydroquinolines

- Application Summary: Ethyl cyanoacetate is used in a simple one-pot economical preparation of highly substituted tetrahydroquinolines .

- Methods of Application: The method involves using 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .

- Results or Outcomes: The method provides a rapid and highly effective strategy for the synthesis of bioactive natural products .

5. Flavoring for Food

- Application Summary: Ethyl acetoacetate, a compound similar to Ethyl 8-cyano-2-oxooctanoate, is used as a flavoring for food .

- Methods of Application: Ethyl acetoacetate is added to food products to enhance their flavor .

- Results or Outcomes: The use of ethyl acetoacetate in food products can enhance their taste and make them more appealing to consumers .

6. Preparation of Pesticides

- Application Summary: Tetrahydroquinoline derivatives, which can be synthesized using Ethyl 8-cyano-2-oxooctanoate, are used in pesticides .

- Methods of Application: Ethyl 8-cyano-2-oxooctanoate is used in the synthesis of tetrahydroquinolines, which are then used in the preparation of pesticides .

- Results or Outcomes: The use of tetrahydroquinolines in pesticides can help control pests and protect crops .

特性

IUPAC Name |

ethyl 8-cyano-2-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKAFLBPUXGDIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641280 |

Source

|

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyano-2-oxooctanoate | |

CAS RN |

890097-93-5 |

Source

|

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

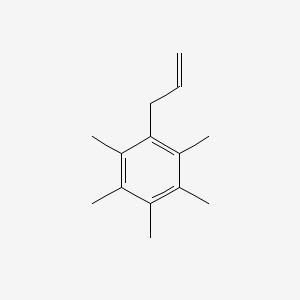

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

636566-69-3

8-Acetoxy-2-bromo-octene

731773-24-3

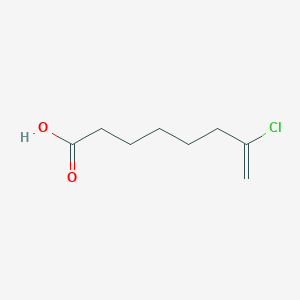

7-Chloro-7-octenoic acid

731773-29-8

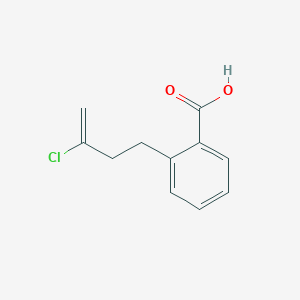

2-(3-Chloro-3-butenyl)benzoic acid

732248-87-2